molecular formula C10H13NO3 B1587232 DL-2-Benzylserine CAS No. 4740-47-0

DL-2-Benzylserine

Cat. No.: B1587232
CAS No.: 4740-47-0
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-2-Benzylserine is a non-proteinogenic amino acid with the molecular formula C10H13NO3 It is characterized by the presence of a benzyl group attached to the alpha carbon of serine

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-2-Benzylserine can be synthesized through several methods. One common approach involves the use of α-benzylserinal as a key intermediate. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk Synthesis: Utilizing large reactors and controlled environments to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

DL-2-Benzylserine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Benzyl ketones, benzyl aldehydes.

    Reduction Products: Benzyl alcohols, benzylamines.

    Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.

Scientific Research Applications

DL-2-Benzylserine has a wide range of applications in scientific research, including:

Mechanism of Action

DL-2-Benzylserine exerts its effects by disrupting intracellular amino acid homeostasis. It inhibits the uptake of essential amino acids such as leucine and glutamine by blocking the activity of amino acid transporters like LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells .

Comparison with Similar Compounds

DL-2-Benzylserine is unique due to its benzyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    DL-Phenylalanine: Lacks the hydroxyl group present in this compound.

    DL-Tyrosine: Contains an additional hydroxyl group on the aromatic ring.

    DL-Serine: Lacks the benzyl group, making it less hydrophobic compared to this compound.

These compounds differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-amino-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNAJIBOJDHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370030
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-47-0
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture in a total amount of 0.1 mL obtained by adding 0.03 mL of the cell-free extract solution to a reaction solution A having a composition of 50 mM potassium phosphate buffer (pH 7.4), 10 mM α-benzyl-DL-serine and 0.1 mM pyridoxal phosphate was reacted at 30° C. for 10 minutes. After 10 minutes, the reaction was stopped by mixing 0.1 mL of an alkali reagent (5 N potassium hydroxide) attached in a formaldehyde kit, Test Wako (Wako Pure Chemicals Industries Ltd.).
[Compound]
Name
cell-free extract solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali reagent
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-2-Benzylserine
Reactant of Route 2
Reactant of Route 2
DL-2-Benzylserine
Reactant of Route 3
DL-2-Benzylserine
Reactant of Route 4
DL-2-Benzylserine
Reactant of Route 5
DL-2-Benzylserine
Reactant of Route 6
DL-2-Benzylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.